molecular formula C11H17ClN2O2 B1461396 1-(2-Methylfuran-3-carbonyl)piperidin-4-amine hydrochloride CAS No. 1171204-65-1

1-(2-Methylfuran-3-carbonyl)piperidin-4-amine hydrochloride

Cat. No. B1461396
CAS RN: 1171204-65-1
M. Wt: 244.72 g/mol
InChI Key: KZCFCELEUDIHTH-UHFFFAOYSA-N
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Description

1-(2-Methylfuran-3-carbonyl)piperidin-4-amine hydrochloride, also known as MPHC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPHC is a piperidine derivative that has shown promising results in preclinical studies as an antipsychotic and antidepressant agent.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel compounds structurally similar to 1-(2-Methylfuran-3-carbonyl)piperidin-4-amine hydrochloride have been synthesized, with studies focusing on their crystal structures, spectroscopic properties, and quantum chemical analyses. For example, Fatma et al. (2017) synthesized a novel compound and studied its molecular geometry and interactions using density functional theory (DFT) methods (Fatma et al., 2017).

Chemical Reactions and Applications

  • Research has been conducted on the CO2 absorption characteristics of various amines, including those structurally related to 1-(2-Methylfuran-3-carbonyl)piperidin-4-amine hydrochloride. For instance, Robinson et al. (2011) investigated the reaction between CO2 and functionalized piperidines using ATR FTIR spectroscopy, assessing the impact of molecular structural variations on CO2 absorption (Robinson et al., 2011).

Medicinal Chemistry

  • In the realm of medicinal chemistry, derivatives of piperidine, which is a core structure in 1-(2-Methylfuran-3-carbonyl)piperidin-4-amine hydrochloride, have been explored for potential therapeutic applications. For example, Gul et al. (2005) evaluated various bis(3-aryl-3-oxo-propyl)methyl-amine hydrochlorides for cytotoxicity against human leukemic T cells, highlighting the potential of these compounds as anticancer agents (Gul et al., 2005).

Material Science

  • In material science, the study of amines related to 1-(2-Methylfuran-3-carbonyl)piperidin-4-amine hydrochloride includes investigations into their properties and applications. For instance, the work by Liu et al. (2011) explores the kinetics and mechanisms of reactions involving similar amines in specific chemical environments (Liu et al., 2011).

properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2-methylfuran-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-8-10(4-7-15-8)11(14)13-5-2-9(12)3-6-13;/h4,7,9H,2-3,5-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCFCELEUDIHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylfuran-3-carbonyl)piperidin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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